Cas no 72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate)

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate structure
72698-57-8 structure
Nome do Produto:7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
N.o CAS:72698-57-8
MF:C20H31NO7
MW:397.462646722794
CID:1756558
PubChem ID:56928005

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Propriedades químicas e físicas

Nomes e Identificadores

    • 7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
    • [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
    • UNII-5VJM4U4L80
    • symphytine N-oxide
    • N-oxidosymphytine
    • DTXSID60881074
    • 7-TIGLYL-9-VIRIDIFLORYLRETRONECINE N-OXIDE
    • Q27132912
    • Symphytine oxide
    • 2-BUTENOIC ACID, 2-METHYL-, (1R,7AR)-2,3,5,7A-TETRAHYDRO-7-(((2S)-2-HYDROXY-2-((1S)-1-HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-4-OXIDO-1H-PYRROLIZIN-1-YL ESTER, (2E)-
    • (1R,7aR)-7-({[(2S,3S)-2,3-dihydroxy-2-isopropylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
    • CHEBI:63917
    • 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-methylethyl)-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, N-oxide, (1R-(1alpha(E),7(2S*,3S*),7abeta))-
    • 5VJM4U4L80
    • 72698-57-8
    • comfrey
    • Inchi: InChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-,21?/m0/s1
    • Chave InChI: MTHHNSCIBYQVSB-FMYLHMKPSA-N
    • SMILES: CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]

Propriedades Computadas

  • Massa Exacta: 397.21013
  • Massa monoisotópica: 397.21005233g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 686
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 111Ų

Propriedades Experimentais

  • PSA: 116.12

7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Literatura Relacionada

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel